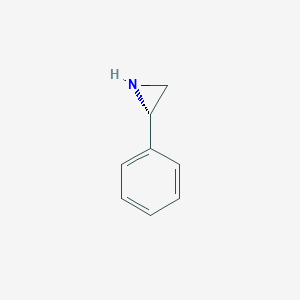
(2R)-2-phenylaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-phenylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenyl group attached to the second carbon of the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-phenylaziridine can be achieved through several methods. One common approach involves the reaction of phenylamine with ethylene oxide under basic conditions. Another method includes the cyclization of N-phenylethanolamine using a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids can be employed to facilitate the cyclization reactions. The use of automated systems and reactors helps in maintaining consistent reaction conditions and scaling up the production efficiently.
化学反応の分析
Types of Reactions
(2R)-2-phenylaziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-phenylaziridine oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield N-phenylethylamine using reducing agents such as lithium aluminum hydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols open the ring to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions often occur in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: N-phenylaziridine oxide
Reduction: N-phenylethylamine
Substitution: Various substituted aziridines depending on the nucleophile used
科学的研究の応用
(2R)-2-phenylaziridine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its strained ring structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms, particularly those involving aziridine ring-opening reactions.
Medicine: this compound derivatives have been investigated for their potential as anticancer agents due to their ability to alkylate DNA.
Industry: It is utilized in the production of polymers and as a precursor for various fine chemicals.
作用機序
The mechanism by which (2R)-2-phenylaziridine exerts its effects involves the strain in the aziridine ring, which makes it highly reactive towards nucleophiles. The compound can alkylate nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in medicinal chemistry to design drugs that can target specific biomolecules. The molecular targets often include DNA and proteins, where the aziridine ring-opening leads to the formation of stable adducts, disrupting normal cellular functions.
類似化合物との比較
Similar Compounds
Aziridine: The parent compound without the phenyl group.
N-phenylaziridine: Similar structure but lacks the stereochemistry of (2R)-2-phenylaziridine.
2-methylaziridine: Contains a methyl group instead of a phenyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the phenyl group, which imparts distinct reactivity and biological activity compared to other aziridines. The stereochemistry plays a crucial role in its interaction with biological targets, making it a valuable compound in asymmetric synthesis and drug design.
特性
CAS番号 |
18142-08-0; 25260-42-8 |
|---|---|
分子式 |
C8H9N |
分子量 |
119.167 |
IUPAC名 |
(2R)-2-phenylaziridine |
InChI |
InChI=1S/C8H9N/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8-9H,6H2/t8-/m0/s1 |
InChIキー |
GBIKLFWSUVVUKT-QMMMGPOBSA-N |
SMILES |
C1C(N1)C2=CC=CC=C2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















